

Afzelechin 3-O-xyloside: A Technical Guide to Natural Sources and Isolation

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Compound of Interest

Compound Name: Afzelechin 3-O-xyloside

Cat. No.: B13414067

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This technical guide provides a comprehensive overview of the natural sources and isolation methodologies for **Afzelechin 3-O-xyloside**, a flavonoid of interest for its potential pharmacological activities. This document details the known botanical origins of the compound and presents a composite experimental protocol based on established phytochemical techniques for the extraction and purification of related flavan-3-ol glycosides.

Natural Sources of Afzelechin 3-O-xyloside

Afzelechin 3-O-xyloside has been identified in the plant kingdom, primarily within the family Rhizophoraceae. The most notable source is:

- Species: Cassipourea gerrardii
- Plant Part: Bark[1][2]

While *Cassipourea gerrardii* is the specifically cited source for **Afzelechin 3-O-xyloside**, the broader genus *Cassipourea* is known to produce a variety of flavan-3-ol glycosides. For instance, the closely related compound (+)-afzelechin 3-O- α -L-rhamnopyranoside has also been isolated from the bark of *Cassipourea gerrardii*[3]. This suggests that other species within this genus may also serve as potential sources for **Afzelechin 3-O-xyloside** and its analogues. Phytochemical screening of various *Cassipourea* species could therefore be a fruitful avenue for discovering new sources of this compound.

Quantitative Data

To date, specific quantitative data on the yield and purity of **Afzelechin 3-O-xyloside** from *Cassipourea gerrardii* remains limited in publicly accessible literature. However, to provide a practical framework, the following table summarizes data from the isolation of the structurally similar compound, (+)-afzelechin 3-O- α -L-rhamnopyranoside, from the same plant source. Researchers can use these values as a benchmark for expected yields and purities when developing isolation protocols for **Afzelechin 3-O-xyloside**.

Parameter	Value	Source Plant Part	Extraction Solvent	Chromatographic Method
Yield of Crude Extract	Not Reported	Bark	Methanol	Not Applicable
Yield of Purified Compound	Not Reported	Bark	Not Applicable	Column Chromatography
Purity of Final Compound	>95% (by NMR)	Bark	Not Applicable	Not Reported

Experimental Protocols for Isolation

The following is a detailed, multi-step protocol for the isolation and purification of **Afzelechin 3-O-xyloside** from the bark of *Cassipourea gerrardii*. This protocol is adapted from the established methodology for the isolation of (+)-afzelechin 3-O- α -L-rhamnopyranoside from the same source[3].

Plant Material Collection and Preparation

- Collection: Collect fresh bark from mature *Cassipourea gerrardii* trees.
- Drying: Air-dry the bark in a well-ventilated area, shielded from direct sunlight, until it is brittle.
- Grinding: Grind the dried bark into a coarse powder using a mechanical grinder.

Extraction

- Solvent: Use methanol as the extraction solvent.
- Procedure:
 - Macerate the powdered bark in methanol at a ratio of 1:10 (w/v) for 48-72 hours at room temperature with occasional stirring.
 - Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.
 - Repeat the extraction process with the residue two more times to ensure exhaustive extraction.
 - Combine the methanolic extracts.
- Concentration: Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

Solvent Partitioning

- Initial Suspension: Suspend the crude methanolic extract in distilled water.
- Sequential Partitioning:
 - Partition the aqueous suspension successively with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate.
 - Perform each partitioning step in a separatory funnel, shaking vigorously and allowing the layers to separate.
 - Collect each solvent fraction and the final aqueous fraction.
- Fraction Concentration: Concentrate each fraction to dryness using a rotary evaporator. The flavonoid glycosides are expected to be concentrated in the ethyl acetate and aqueous fractions.

Chromatographic Purification

- Column Chromatography:

- Stationary Phase: Use silica gel (60-120 mesh) for the initial column chromatography.
- Mobile Phase: Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
- Fraction Collection: Collect fractions of equal volume and monitor the separation using thin-layer chromatography (TLC).
- Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC):
 - pTLC: For further purification, fractions containing the target compound can be subjected to pTLC on silica gel plates with an appropriate solvent system (e.g., chloroform:methanol mixtures).
 - HPLC: Alternatively, preparative HPLC on a C18 column with a mobile phase of methanol and water (with or without a small percentage of formic acid) can be used for final purification.

Structure Elucidation

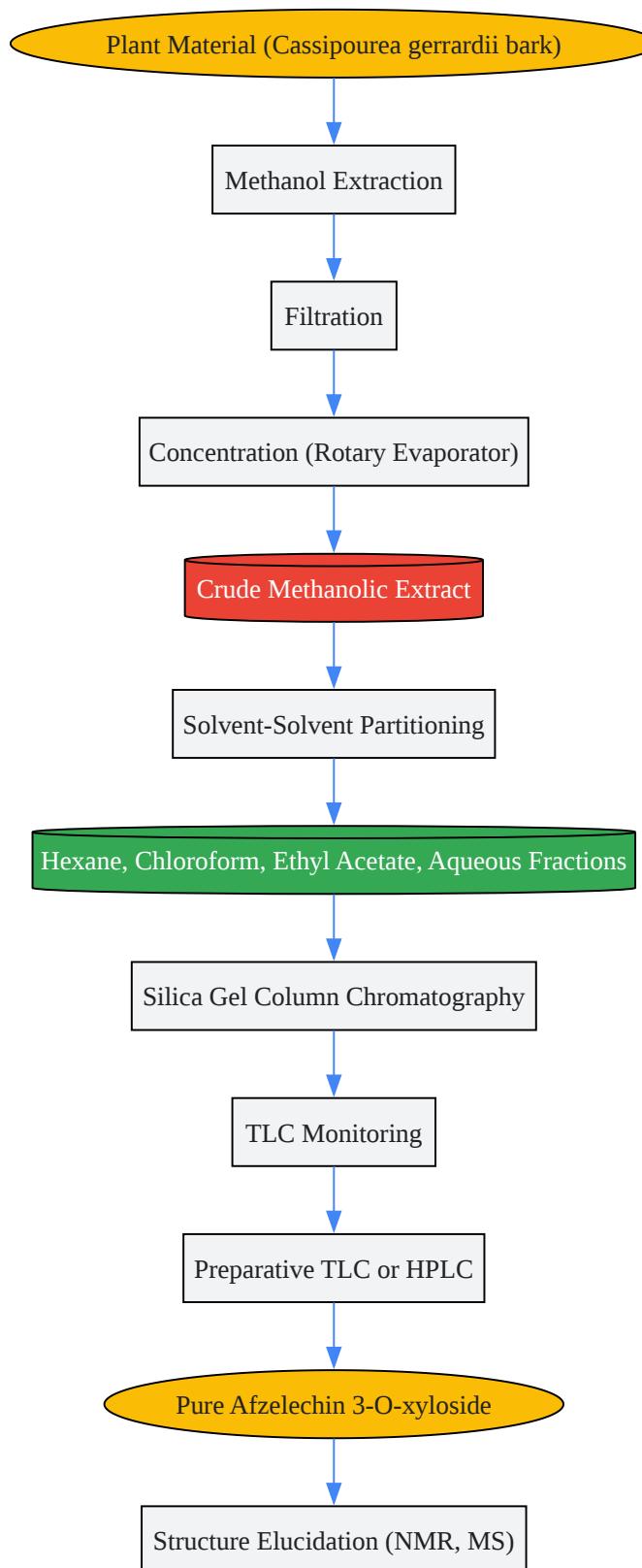
The structure of the isolated compound should be confirmed using spectroscopic methods:

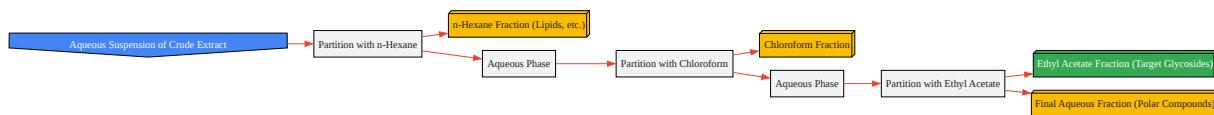
- Nuclear Magnetic Resonance (NMR): ^1H -NMR, ^{13}C -NMR, COSY, HSQC, and HMBC experiments to determine the proton and carbon framework and the glycosidic linkage.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Visualized Workflows

General Isolation Workflow

The following diagram illustrates the general workflow for the isolation of **Afzelechin 3-O-xyloside** from its natural source.





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